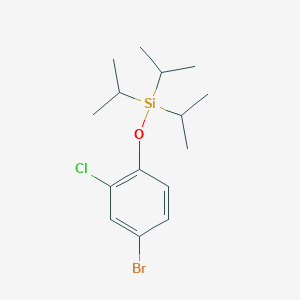
(4-Bromo-2-chlorophenoxy)triisopropylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-chlorophenoxy)triisopropylsilane is an organosilicon compound that features a phenoxy group substituted with bromine and chlorine atoms, as well as a triisopropylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenoxy)triisopropylsilane typically involves the reaction of 4-bromo-2-chlorophenol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromo-2-chlorophenol+Triisopropylsilyl chloride→this compound+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenoxy)triisopropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The bromine and chlorine substituents can be involved in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Bromo-2-chlorophenoxy)triisopropylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for phenols.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chlorophenoxy)triisopropylsilane involves the reactivity of the phenoxy group and the triisopropylsilane moiety. The phenoxy group can undergo electrophilic substitution reactions, while the triisopropylsilane group can stabilize intermediates through hyperconjugation. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of (4-Bromo-2-chlorophenoxy)triisopropylsilane.
Triisopropylsilyl chloride: Used in the synthesis of various silyl-protected compounds.
Phenoxytriisopropylsilane: Similar structure but without halogen substituents.
Properties
Molecular Formula |
C15H24BrClOSi |
|---|---|
Molecular Weight |
363.79 g/mol |
IUPAC Name |
(4-bromo-2-chlorophenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H24BrClOSi/c1-10(2)19(11(3)4,12(5)6)18-15-8-7-13(16)9-14(15)17/h7-12H,1-6H3 |
InChI Key |
RWCSBAMHJZGFJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


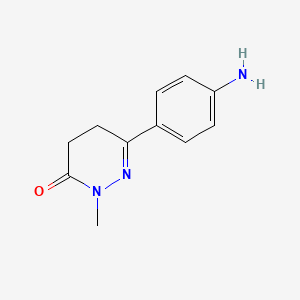

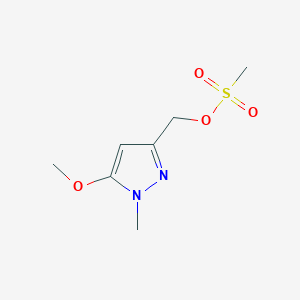

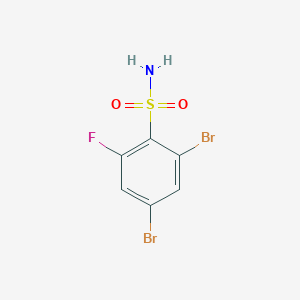
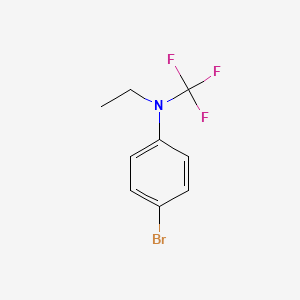
![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)
![[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)
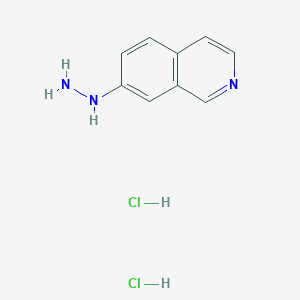
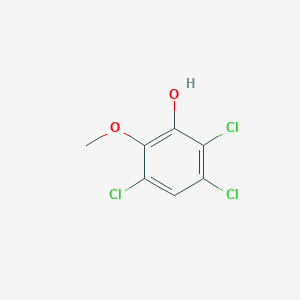
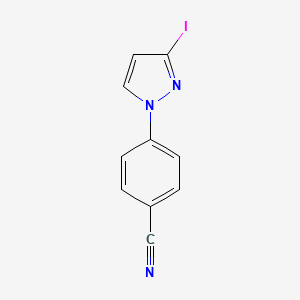
![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)

![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)
